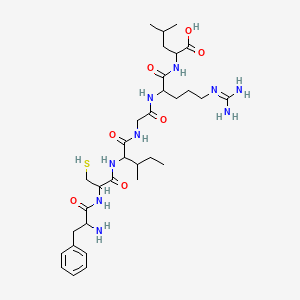
H-DL-Phe-DL-Cys-DL-xiIle-Gly-DL-Arg-DL-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AT-1002 is a synthetic peptide composed of six amino acids. It is known for its role as a tight junction regulator and absorption enhancer. Tight junctions are structures that control the permeability of the epithelial barrier, and AT-1002 can modulate these junctions to increase the paracellular transport of molecules across the epithelial barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
AT-1002 is synthesized using standard solid-phase peptide synthesis techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In industrial settings, the production of AT-1002 involves large-scale solid-phase peptide synthesis. This method allows for the efficient and high-yield production of the peptide. The process is optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
AT-1002 undergoes several types of chemical reactions, including:
Dimerization: AT-1002 can form dimers through cysteine-cysteine (Cys-Cys) interactions.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly involving the cysteine residues.
Common Reagents and Conditions
Dimerization: This reaction typically occurs under mild oxidative conditions.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and dithiothreitol for reduction.
Major Products
Dimerization: The major product is the Cys-Cys dimer of AT-1002.
Oxidation and Reduction: The major products are the oxidized and reduced forms of the peptide.
Scientific Research Applications
AT-1002 has a wide range of applications in scientific research:
Mechanism of Action
AT-1002 exerts its effects by modulating tight junctions in epithelial cells. The peptide causes the redistribution of the tight junction protein ZO-1 away from cell junctions, leading to increased paracellular permeability. This process involves the activation of src and mitogen-activated protein kinase pathways, increased tyrosine phosphorylation of ZO-1, and rearrangement of actin filaments .
Comparison with Similar Compounds
Similar Compounds
Zonula occludens toxin (ZOT): AT-1002 is derived from the active domain of ZOT, a toxin produced by Vibrio cholerae.
Other Tight Junction Modulators: Compounds like AT-1001 and AT-1003 also modulate tight junctions and enhance paracellular transport.
Uniqueness
AT-1002 is unique due to its specific sequence and ability to reversibly increase paracellular transport without causing irreversible damage to cells. This makes it a valuable tool for studying tight junctions and developing drug delivery systems .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N9O7S/c1-5-19(4)26(41-29(45)24(17-49)40-27(43)21(33)15-20-10-7-6-8-11-20)30(46)37-16-25(42)38-22(12-9-13-36-32(34)35)28(44)39-23(31(47)48)14-18(2)3/h6-8,10-11,18-19,21-24,26,49H,5,9,12-17,33H2,1-4H3,(H,37,46)(H,38,42)(H,39,44)(H,40,43)(H,41,45)(H,47,48)(H4,34,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADIUXCZKYKVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N9O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)

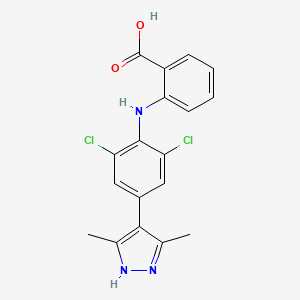


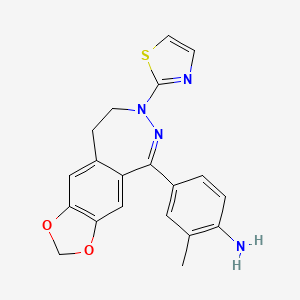

![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
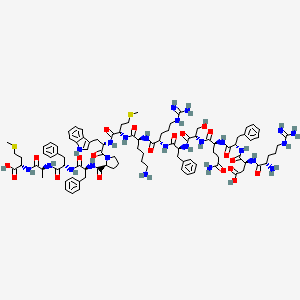
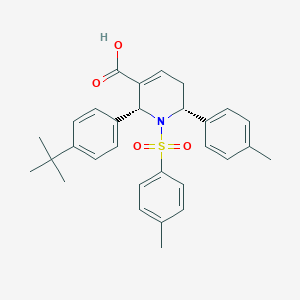
![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)

![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)
